5-Amino-3-hydroxypyridine-2-carbaldehyde
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Overview
Description
5-Amino-3-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxypyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 3-hydroxypyridine, followed by reduction to obtain 3-hydroxy-5-nitropyridine. Subsequent formylation at the 2-position and reduction of the nitro group yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Amino-3-hydroxypyridine-2-carboxylic acid.
Reduction: 5-Amino-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-hydroxypyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Hydroxypyridine-2-carboxaldehyde: Lacks the amino group, affecting its hydrogen bonding capabilities.
5-Amino-2-hydroxypyridine: The position of the hydroxyl group is different, influencing its chemical behavior.
Uniqueness
5-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of all three functional groups (amino, hydroxyl, and aldehyde) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C6H6N2O2 |
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Molecular Weight |
138.12 g/mol |
IUPAC Name |
5-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H,7H2 |
InChI Key |
FFUVXJNUHJNTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)N |
Origin of Product |
United States |
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